Preservative Compatibility: Calcium Hexametaphosphate Enables SHMP Preservation in Calcium-Fortified Beverages
In beverage formulations containing sodium hexametaphosphate (SHMP) as a preservative, conventional calcium sources (e.g., calcium chloride, calcium carbonate) deactivate SHMP by binding to its chelation sites. Calcium hexametaphosphate enables delivery of bioavailable calcium while maintaining the antimicrobial efficacy of SHMP, a functional property not achievable with alternative calcium salts [1]. The addition of 100 mg of free calcium to a beverage containing SHMP will inactivate the preservative and support microbial growth of approximately 3.8×10⁶ CFU [1].
| Evidence Dimension | Preservative inactivation threshold in SHMP-containing beverages |
|---|---|
| Target Compound Data | Calcium hexametaphosphate delivers calcium without deactivating SHMP preservative function [1] |
| Comparator Or Baseline | Free calcium sources (calcium chloride, calcium carbonate, calcium hydroxide): 100 mg calcium deactivates SHMP, enabling growth of ~3.8×10⁶ CFU microorganisms [1] |
| Quantified Difference | Calcium hexametaphosphate prevents preservative deactivation; free calcium sources cause complete deactivation at fortification-relevant concentrations [1] |
| Conditions | Beverage matrix containing sodium hexametaphosphate (SHMP) as preservative; SHMP requires ~0.24 g to kill 1×10³ CFU; calcium content in 1×10³ CFU estimated at ~2.6×10⁻⁸ g [1] |
Why This Matters
Formulators selecting calcium sources for SHMP-preserved beverages must use calcium hexametaphosphate to avoid preservative failure and compromised shelf life.
- [1] Sarama RJ, Arcuino G. Calcium Polyphosphate Salts, Methods of Making and Use in Beverage Compositions. U.S. Patent Application US20160324893A1. 2016. View Source
